molecular formula C18H26O4S B14161971 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite CAS No. 3489-84-7

1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite

Cat. No.: B14161971
CAS No.: 3489-84-7
M. Wt: 338.5 g/mol
InChI Key: UYEGACACTCMPTL-UHFFFAOYSA-N
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Description

1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite is a complex organic compound with the molecular formula C22H28F2O4 It is known for its unique structural features, which include a phenoxy group, a butan-2-yl chain, and a prop-2-yn-1-yl sulfite group

Preparation Methods

The synthesis of 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite involves multiple steps, typically starting with the preparation of the phenoxy intermediate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled conditions to optimize efficiency and minimize by-products.

Chemical Reactions Analysis

1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents include halides and other nucleophilic species.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.

    Industry: The compound’s reactivity and stability make it valuable in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite can be compared to other similar compounds, such as:

    1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium: This compound shares a similar phenoxy structure but differs in its additional functional groups and overall reactivity.

    1-{2-[4-(2-methylbutan-2-yl)phenoxy]phenyl}ethan-1-amine: Another related compound with a phenoxy group, but with distinct amine functionality, leading to different chemical and biological properties.

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and reactivity patterns.

Properties

CAS No.

3489-84-7

Molecular Formula

C18H26O4S

Molecular Weight

338.5 g/mol

IUPAC Name

1-[4-(2-methylbutan-2-yl)phenoxy]butan-2-yl prop-2-ynyl sulfite

InChI

InChI=1S/C18H26O4S/c1-6-13-21-23(19)22-16(7-2)14-20-17-11-9-15(10-12-17)18(4,5)8-3/h1,9-12,16H,7-8,13-14H2,2-5H3

InChI Key

UYEGACACTCMPTL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=C(C=C1)C(C)(C)CC)OS(=O)OCC#C

Origin of Product

United States

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